molecular formula C13H12N2O2S B11487308 N-(furan-2-ylmethyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine

N-(furan-2-ylmethyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine

Cat. No.: B11487308
M. Wt: 260.31 g/mol
InChI Key: WSXPBLOVNSYWGV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of furan and methylfuran groups attached to the thiazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of Furan Groups: The furan-2-ylmethyl and 5-methylfuran-2-yl groups can be introduced through nucleophilic substitution reactions. This involves the reaction of the thiazole intermediate with furan-2-ylmethyl halides and 5-methylfuran-2-yl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2-carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it into a dihydrothiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Furan-2-carboxylic acids and related derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or antifungal effects.

    Chemical Reactivity: The presence of electron-rich furan rings and the thiazole ring makes it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1,3-thiazol-2-amine: Lacks the 5-methylfuran group, making it less sterically hindered.

    4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine: Lacks the furan-2-ylmethyl group, resulting in different reactivity and properties.

Uniqueness

N-(furan-2-ylmethyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine is unique due to the presence of both furan-2-ylmethyl and 5-methylfuran-2-yl groups attached to the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H12N2O2S/c1-9-4-5-12(17-9)11-8-18-13(15-11)14-7-10-3-2-6-16-10/h2-6,8H,7H2,1H3,(H,14,15)

InChI Key

WSXPBLOVNSYWGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NCC3=CC=CO3

Origin of Product

United States

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